molecular formula C15H16N2O4S B2399335 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864975-70-2

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2399335
CAS RN: 864975-70-2
M. Wt: 320.36
InChI Key: AUCMVMWELHSBAC-NXVVXOECSA-N
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Description

The compound “(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known for their wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives has been reported in several studies . For instance, one study reported the synthesis of benzo[d]thiazol derivatives through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives, including “(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide”, is characterized by the presence of phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Chemical Reactions Analysis

Benzo[d]thiazol derivatives can undergo various chemical reactions. For example, they can participate in a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 .

Scientific Research Applications

Pharmacological Evaluation of Benzothiazole Derivatives

Benzothiazole derivatives, including compounds structurally related to "(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide", have been extensively studied for their potential as therapeutic agents. The focus of research has been on developing alternative antioxidant and anti-inflammatory agents. These studies highlight the importance of benzothiazole analogues as lead molecules for the design and development of new drugs targeting various conditions such as cancer, inflammation, and viral infections.

Antioxidant and Anti-inflammatory Applications

A notable study by Raut et al. (2020) explored the synthesis of benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities. The compounds exhibited potential antioxidant activity against reactive species and showed distinct anti-inflammatory activity compared to standard references. This research suggests that benzofused thiazole derivatives, by virtue of their structural characteristics, could serve as interesting templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Structural and Synthetic Insights

The chemistry of benzothiazole and its derivatives is also a significant area of study, focusing on their synthesis, structural properties, and potential applications beyond pharmacology. Research in this area aims to expand the understanding of benzothiazole's versatility as a core structure for developing new compounds with varied biological activities.

Importance in Medicinal Chemistry

The review by Bhat and Belagali (2020) emphasizes the benzothiazole scaffold's importance in medicinal chemistry, noting its presence in compounds with a wide range of pharmacological activities. The unique structural features of benzothiazole derivatives make them central to the synthesis of bioactive molecules with lesser toxic effects, highlighting the scaffold's rapid development in medicinal chemistry (Bhat & Belagali, 2020).

Future Directions

The future directions for the research on benzo[d]thiazol derivatives could include further investigation of their pharmacological effects, exploration of their potential applications in medicinal chemistry, and development of new synthetic methodologies .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-19-7-6-17-11-4-2-3-5-13(11)22-15(17)16-14(18)12-10-20-8-9-21-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCMVMWELHSBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

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